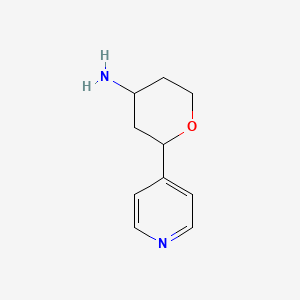

2-(Pyridin-4-yl)oxan-4-amine

Description

2-(Pyridin-4-yl)oxan-4-amine is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 2-position with a pyridin-4-yl group and an amine group at the 4-position. The pyridine ring contributes to π-π stacking interactions, while the oxane ring offers conformational flexibility, influencing binding affinity and solubility .

Properties

IUPAC Name |

2-pyridin-4-yloxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h1-2,4-5,9-10H,3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMFZAJVJWFJBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-4-yl)oxan-4-amine typically involves the reaction of pyridine derivatives with oxane precursors. One common method involves the nucleophilic substitution reaction of 4-chloropyridine with oxan-4-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

Industrial production of 2-(Pyridin-4-yl)oxan-4-amine may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(Pyridin-4-yl)oxan-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-4-yl)oxan-4-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 2-(Pyridin-4-yl)oxan-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Variations

- 2-(Pyridin-3-yl)oxan-4-amine (): This positional isomer replaces the pyridin-4-yl group with a pyridin-3-yl substituent. No pharmacological data is provided in the evidence, but structural modeling suggests reduced planarity compared to the 4-isomer.

Stereochemical Variants

- rac-(2R,4S)-2-(Pyridin-4-yl)oxan-4-amine (): The stereochemistry at the 2- and 4-positions introduces chirality, which can significantly impact target binding. For example, enantiomers may exhibit divergent activity in asymmetric enzyme pockets.

Salt Forms and Bioavailability

- 4-(Pyridin-4-ylmethyl)oxan-4-amine dihydrochloride () and 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride (): Salt formation (e.g., dihydrochloride) improves aqueous solubility, critical for oral bioavailability. The pyridin-4-ylmethyl substituent in adds a hydrophobic extension, which may enhance membrane permeability but reduce solubility.

Aromatic Substitution Patterns

- 2-(3-Fluorophenyl)oxan-4-amine ():

Replacing pyridine with a fluorophenyl group eliminates nitrogen-mediated interactions but introduces halogen bonding. Fluorine’s electronegativity can enhance binding to hydrophobic pockets (e.g., ATP-binding sites in kinases). However, the absence of a basic nitrogen may reduce solubility in physiological pH ranges .

Heterocyclic Replacements

- 6-Chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-4-amine ():

Substituting the pyridine with a pyrimidine ring expands hydrogen-bonding possibilities due to two nitrogen atoms. The chloro group at the 6-position may enhance steric hindrance, affecting target engagement. - 5-(Pyridin-4-yl)thiazol-2-amine ():

The thiazole ring introduces sulfur, which can participate in covalent interactions or act as a hydrogen-bond acceptor. This compound’s planar structure may improve stacking interactions in DNA/RNA-binding applications .

Key Research Findings

- Salt Forms Enhance Solubility : Dihydrochloride derivatives () demonstrate improved pharmacokinetic profiles, critical for in vivo efficacy.

- Heterocyclic Diversity : Pyrimidine and thiazole analogs () expand the scope of targetable enzymes and receptors through varied electronic and steric properties.

Biological Activity

2-(Pyridin-4-yl)oxan-4-amine, a compound featuring a pyridine ring and an oxan amine structure, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(Pyridin-4-yl)oxan-4-amine can be represented as follows:

This compound consists of a pyridine moiety attached to an oxan ring with an amine functional group, which may influence its biological interactions.

Antimicrobial Activity

Research indicates that 2-(Pyridin-4-yl)oxan-4-amine exhibits significant antimicrobial properties. In a study evaluating various derivatives, it was found that this compound demonstrated inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through broth dilution methods, showing promising results compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 8 | Penicillin | 16 |

| Escherichia coli | 16 | Ampicillin | 32 |

Anticancer Activity

In vitro studies have also highlighted the anticancer potential of 2-(Pyridin-4-yl)oxan-4-amine. A notable study assessed its effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound was found to induce apoptosis and inhibit cell proliferation, with IC50 values demonstrating effective cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest at G2/M phase |

Neuroprotective Effects

The neuroprotective effects of 2-(Pyridin-4-yl)oxan-4-amine have been investigated in models of neurodegenerative diseases. In a study using neuronal cell cultures exposed to oxidative stress, the compound showed significant protective effects by reducing reactive oxygen species (ROS) levels and enhancing cell viability.

The biological activity of 2-(Pyridin-4-yl)oxan-4-amine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Modulation : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.

- Antioxidant Activity : By scavenging free radicals, it helps mitigate oxidative stress in cells.

Study on Antimicrobial Properties

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyridine derivatives, including 2-(Pyridin-4-yl)oxan-4-amine. The researchers synthesized multiple analogs and tested their activity against clinically relevant pathogens. The results indicated that modifications to the pyridine ring significantly influenced antimicrobial potency.

Clinical Implications in Cancer Therapy

Another important study published in Cancer Research explored the use of 2-(Pyridin-4-yl)oxan-4-amine in combination with existing chemotherapeutic agents. The combination therapy showed enhanced efficacy against resistant cancer cell lines, suggesting that this compound could serve as a valuable adjunct in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.